N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite

Description

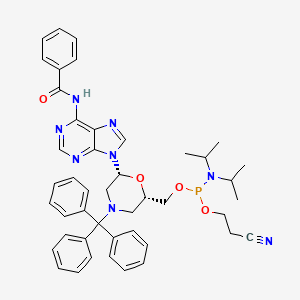

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a synthetic phosphoramidite derivative designed for oligonucleotide synthesis. It features a morpholino backbone, where methylenemorpholine rings are linked via phosphorodiamidate groups instead of traditional phosphate linkages . This modification enhances nuclease resistance and improves binding affinity to complementary RNA or DNA sequences. The compound includes a trityl (Tr) group at the N-position and a benzoyl (Bz) group at the N6 position of the adenine base, which serve as protective groups during solid-phase synthesis. It is widely used in antisense oligonucleotide research, gene silencing, and therapeutic oligonucleotide development .

Properties

Molecular Formula |

C45H49N8O4P |

|---|---|

Molecular Weight |

796.9 g/mol |

IUPAC Name |

N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C45H49N8O4P/c1-33(2)53(34(3)4)58(55-27-17-26-46)56-30-39-28-51(45(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38)29-40(57-39)52-32-49-41-42(47-31-48-43(41)52)50-44(54)35-18-9-5-10-19-35/h5-16,18-25,31-34,39-40H,17,27-30H2,1-4H3,(H,47,48,50,54)/t39-,40+,58?/m0/s1 |

InChI Key |

PKBMTUUGKIQWLB-SJMRETRVSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The synthesis revolves around three key stages:

- Morpholino nucleoside preparation : Introduction of the morpholino ring system.

- Protection of functional groups : Selective tritylation of the 5'-hydroxyl and benzoylation of the N6-amino group.

- Phosphitylation : Conversion of the protected nucleoside into a phosphoramidite monomer.

Morpholino Nucleoside Synthesis

The morpholino backbone is synthesized via cyclization of a ribose derivative. A representative method involves:

Protection of Functional Groups

5'-O-Tritylation

The 5'-hydroxyl group is protected with a trityl (triphenylmethyl) group to prevent undesired reactions during oligonucleotide chain elongation:

Phosphitylation Reaction

The final step converts the protected morpholino nucleoside into a phosphoramidite monomer:

Standard Protocol

- Phosphitylating agent : 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite.

- Activator : 1H-Tetrazole (0.45 M in acetonitrile).

- Solvent : Anhydrous dichloromethane (DCM).

- Conditions : 2 hr at 25°C under argon.

- Workup : Precipitation in cold hexane, followed by silica chromatography (eluent: ethyl acetate/hexane with 1% TEA).

Data Table: Optimization of Phosphitylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Molar ratio (nucleoside:phosphitylating agent) | 1:1.2 | Maximizes conversion (95%) |

| Reaction time | 2 hr | <2 hr: incomplete; >3 hr: decomposition |

| TEA concentration | 1% in eluent | Prevents phosphoramidite oxidation |

Alternative Methods and Innovations

Solid-Phase-Compatible Synthesis

For high-throughput applications, the compound is synthesized on controlled pore glass (CPG) supports:

Challenges and Solutions

Moisture Sensitivity

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥97% | HPLC (C18 column) |

| Moisture content | ≤0.1% | Karl Fischer titration |

| Phosphorus content | 3.8–4.2% | ICP-MS |

Industrial-Scale Production

Chemical Reactions Analysis

Coupling Reactions

The phosphoramidite monomer undergoes coupling with the 5'-hydroxyl group of a support-bound oligonucleotide. This reaction is central to solid-phase synthesis and involves:

-

Activation : The monomer is activated by acidic catalysts (e.g., tetrazole or 5-ethylthio-1H-tetrazole) to generate a reactive intermediate.

-

Nucleophilic Attack : The activated phosphoramidite reacts with the free 5'-OH group of the growing oligonucleotide chain, forming a phosphite triester linkage .

Key Parameters :

| Parameter | Value/Range | Source |

|---|---|---|

| Activator | 0.45 M tetrazole in ACN | |

| Reaction Time | 5–10 minutes | |

| Temperature | Ambient (15–30°C) | |

| Coupling Efficiency | >99% per step |

Oxidation

The phosphite triester intermediate is oxidized to a phosphate triester to stabilize the internucleoside linkage:

-

Oxidizing Agents : Iodine/water/pyridine (standard) or tert-butyl hydroperoxide (for sulfurized linkages) .

-

Mechanism : The oxidation converts trivalent phosphorus (PIII) to pentavalent phosphorus (PV) .

Oxidation Conditions :

| Agent | Time | Yield |

|---|---|---|

| I₂/H₂O/pyridine (3:1:10) | 2 minutes | >98% |

| t-BuOOH | 1 minute | >95% |

Deprotection

Temporary protecting groups (e.g., trityl) are removed under acidic conditions to expose reactive sites for subsequent couplings:

-

Trityl Removal : 3% dichloroacetic acid (DCA) in dichloromethane selectively cleaves the trityl group .

-

Benzoyl Deprotection : The N6-benzoyl group on adenine is removed via concentrated aqueous ammonia at 55°C for 12 hours .

Deprotection Data :

| Step | Reagent | Time |

|---|---|---|

| Trityl cleavage | 3% DCA in DCM | 30 seconds |

| Base deprotection | NH₄OH (28%), 55°C | 12 hours |

Capping

Unreacted 5'-OH groups are acetylated to prevent undesired elongation:

Capping Protocol :

| Component | Concentration |

|---|---|

| Acetic anhydride | 10% (v/v) |

| 1-Methylimidazole | 10% (v/v) |

| Solvent | THF |

Side Reactions and Mitigation

-

Hydrolysis : Unstable phosphoramidite intermediates may hydrolyze to phosphonates. This is minimized by using anhydrous solvents and inert atmospheres .

-

Oligomerization : Controlled by limiting monomer concentration and reaction time .

Observed Byproducts :

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Hydrogen phosphonate | Hydrolysis of amidite | Dry solvents, argon atmosphere |

| Trityl cation | Acidic cleavage | Rapid quenching with base |

Structural and Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄₅H₄₉N₈O₄P

- Molecular Weight : 796.9 g/mol

- CAS Number : 2434795-08-9

The compound features a morpholino backbone, which enhances its stability against nucleases, making it an attractive choice for therapeutic applications.

Oligonucleotide Synthesis

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is predominantly employed in the synthesis of oligonucleotides. The phosphoramidite chemistry allows for the efficient assembly of DNA and RNA sequences, facilitating the production of modified oligonucleotides that exhibit enhanced stability and binding affinity to target nucleic acids. This is particularly useful in antisense therapy and gene silencing applications .

Antisense Oligonucleotide Therapeutics

The compound is integral to the development of phosphorodiamidate morpholino oligonucleotides (PMOs), which are considered promising candidates for antisense drugs due to their high binding affinity, sequence specificity, and low toxicity. Several PMOs have been approved for treating genetic disorders such as Duchenne muscular dystrophy . The incorporation of this compound into these structures enhances their resistance to enzymatic degradation, thereby improving their therapeutic efficacy.

Nuclease Resistance Studies

Research indicates that oligonucleotides synthesized with this phosphoramidite show increased resistance to nucleases compared to traditional phosphodiester linkages. This property is crucial for the development of therapeutic agents that require prolonged circulation time in biological systems .

MicroRNA Inhibition

Recent studies have explored the use of derivatives of this compound as microRNA inhibitors. These compounds can effectively modulate gene expression by targeting specific microRNAs implicated in various diseases, including cancer .

Case Studies

Mechanism of Action

The mechanism of action of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of a nucleotide to the chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide .

Comparison with Similar Compounds

Structural and Functional Analogues

Other Morpholino Phosphoramidites

Morpholino-based phosphoramidites share the same backbone but differ in nucleobase protection and functional groups:

- Key Differences: Protection Groups: The benzoyl group in N-Trityl-N6-benzoyl-morpholino-A provides enhanced stability during synthesis compared to isobutyryl in guanosine derivatives . Solubility: Benzoyl-protected morpholino compounds exhibit higher solubility in acetonitrile, a common solvent for solid-phase synthesis, compared to isobutyryl derivatives .

Cyclo-dA Phosphoramidite

Cyclo-dA phosphoramidite (5'-O-phosphoramidite) shares a similar 5'-O-phosphoramidite functional group but incorporates a cyclopropane-modified deoxyadenosine. This structural change increases duplex stability by restricting sugar puckering .

- Comparison: Thermodynamic Stability: Cyclo-dA enhances duplex melting temperatures (Tm) by ~2–3°C compared to morpholino-A derivatives, as shown in MfeI restriction enzyme assays . Synthesis Efficiency: Both compounds require 5'-to-3' synthesis, but cyclo-dA exhibits lower coupling efficiency (85–90%) due to steric hindrance from the cyclopropane ring .

LNA-2,6-Diaminopurine Phosphoramidite

Locked Nucleic Acid (LNA) derivatives, such as LNA-2,6-diaminopurine riboside-3'-O-phosphoramidite, feature a bridged ribose ring to pre-organize the sugar into a C3'-endo conformation, significantly enhancing duplex stability .

- Comparison: Thermodynamic Impact: LNA-2,6-diaminopurine increases ΔG° (free energy) by 0.94 kcal/mol when substituting adenine in RNA duplexes, outperforming morpholino-A derivatives (ΔΔG° ~0.5–0.7 kcal/mol) . Synthetic Yield: LNA phosphoramidites have lower overall yields (18% up to intermediate steps) compared to morpholino derivatives, which are commercially available with standardized protocols .

Traditional RNA/DNA Phosphoramidites

Standard RNA/DNA phosphoramidites (e.g., 2'-TBDMS-rA(N-Bz) phosphoramidite) use silyl or trityl protection but lack backbone modifications .

- Comparison: Nuclease Resistance: Morpholino derivatives exhibit superior resistance to nucleases compared to unmodified RNA/DNA phosphoramidites . Deprotection Conditions: Benzoyl and trityl groups in morpholino compounds require harsher deprotection (e.g., ammonium hydroxide) compared to silyl-protected RNA derivatives .

Key Research Findings

Thermodynamic Stability

- Morpholino-A phosphoramidites increase Tm by 1–2°C in DNA:RNA hybrids, whereas LNAs achieve Tm boosts of 3–8°C .

- Cyclo-dA derivatives show intermediate stability, with Tm increases of 2–3°C .

Biological Activity

N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a specialized phosphorite monomer used primarily in the synthesis of oligonucleotides. This compound plays a significant role in enhancing the stability and efficacy of oligonucleotide therapeutics by modifying their backbone structure. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a morpholino ring, which is known for its stability against nucleases, making it an ideal candidate for therapeutic applications.

- Molecular Weight : 796.90 g/mol .

- Synthesis Utility : It is utilized in the synthesis of oligonucleotides with modified internucleoside linkages that confer resistance to enzymatic degradation .

The primary biological activity of this compound stems from its ability to form stable oligonucleotide structures that resist hydrolysis by nucleases. This is crucial for enhancing the pharmacokinetic properties of therapeutic oligonucleotides. The modifications in the phosphodiester backbone reduce the negative charges that typically hinder cellular uptake, thereby improving delivery efficiency.

Case Studies

- Stability Against Nucleases : Research indicates that oligonucleotides synthesized with this phosphoramidite exhibit significantly increased stability in biological fluids compared to unmodified counterparts. For instance, studies have shown that phosphorothioate (PS) linkages provide greater resistance to enzymatic degradation than traditional phosphodiester (PO) linkages .

- Cellular Uptake : A comparative study highlighted that morpholino-based oligonucleotides demonstrate enhanced cellular penetration due to their neutral charge properties at physiological pH, which allows for better interaction with cell membranes .

- Therapeutic Applications : Oligonucleotides containing this compound have been explored in antisense therapies aimed at silencing specific genes associated with diseases such as cancer and genetic disorders. These modifications have shown promising results in preclinical models .

Table 1: Comparison of Stability and Activity of Oligonucleotide Linkages

| Linkage Type | Stability (in vitro) | Cellular Uptake | Therapeutic Efficacy |

|---|---|---|---|

| Phosphodiester | Low | Moderate | Limited |

| Phosphorothioate | Moderate | High | Improved |

| Morpholino | High | Very High | Significant |

Research Findings

Recent studies emphasize the importance of backbone modifications in therapeutic oligonucleotides:

- Nuclease Resistance : The backbone modification is critical as it serves as a recognition site for nucleases, which can rapidly degrade unmodified oligonucleotides. The introduction of alternative structural motifs like morpholino enhances resistance significantly .

- In Vivo Stability : In vivo studies have demonstrated that oligonucleotides with this phosphoramidite maintain integrity longer than those without modifications, suggesting potential for prolonged therapeutic action .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite?

The synthesis typically follows phosphoramidite chemistry protocols. Key steps include:

- Tritylation : Protection of the 5'-hydroxyl group with a trityl (N-Trityl) moiety to ensure regioselectivity during coupling.

- Benzoylation : N6-amino protection of adenine using benzoyl chloride to prevent unwanted side reactions.

- Phosphoramidite activation : Introduction of the phosphoramidite group at the 5'-O position using 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of tetrazole as an activator.

- Purification : Chromatographic isolation (e.g., silica gel) under inert conditions to preserve stability .

Q. How should researchers characterize the purity and structural integrity of this phosphoramidite?

Methodological characterization involves:

- NMR spectroscopy : Confirm the presence of trityl (δ 7.2–7.4 ppm, aromatic protons) and benzoyl (δ 8.0–8.2 ppm, carbonyl resonance) groups.

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

- HPLC analysis : Assess purity using reverse-phase columns with UV detection at 260 nm for nucleobase absorption .

Q. What role does this compound play in oligonucleotide synthesis?

As a morpholino-modified phosphoramidite, it enables the incorporation of non-natural morpholino nucleosides into oligonucleotides. This modification enhances nuclease resistance and improves binding affinity to complementary RNA targets, making it valuable for antisense applications .

Q. What handling and storage protocols are critical for maintaining stability?

- Storage : Store at –20°C under anhydrous conditions (argon or nitrogen atmosphere) to prevent hydrolysis of the phosphoramidite group.

- Handling : Use anhydrous solvents (e.g., acetonitrile) and moisture-free environments during synthesis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase synthesis using this phosphoramidite?

Coupling efficiency (>98%) is achieved by:

- Activator concentration : Optimize tetrazole or 5-ethylthio-1H-tetrazole (ETT) concentrations (0.3–0.5 M) to enhance reaction kinetics.

- Coupling time : Extend reaction time to 3–5 minutes for sterically hindered morpholino derivatives.

- Oxidation conditions : Use tert-butyl hydroperoxide (TBHP) instead of iodine-water for oxidation to minimize side reactions .

Q. What stability challenges arise under varying experimental conditions, and how are they addressed?

Q. How should researchers resolve contradictions in coupling yield data across different studies?

Discrepancies in reported yields (e.g., 85% vs. 95%) may arise from:

Q. What novel applications exist for this compound beyond antisense oligonucleotides?

Emerging uses include:

- Gene silencing : Incorporation into triplex-forming oligonucleotides (TFOs) for sequence-specific DNA targeting via Hoogsteen base-pairing.

- Structural probes : Fluorescent tagging of morpholino backbones to study RNA secondary structures in live cells .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Activator | 0.4 M ETT in anhydrous MeCN | |

| Oxidation Reagent | 0.02 M TBHP in CH2Cl2 | |

| Storage Temperature | –20°C under argon | |

| Purity Analysis | RP-HPLC (C18, 260 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.